molecular formula C28H22O7 B1665483 Ampelopsin A CAS No. 130608-11-6

Ampelopsin A

Cat. No. B1665483
M. Wt: 470.5 g/mol
InChI Key: LHUHHURKGTUZHU-QWMXJGQVSA-N
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Description

Ampelopsin A is a resveratrol dimer found in Ampelopsis glandulosa var. hancei . It is also known as dihydromyricetin and DHM, a flavanonol, a type of flavonoid .


Molecular Structure Analysis

The chemical formula of Ampelopsin A is C28H22O7 . The molecular weight is 470.477 g·mol −1 . The structure of Ampelopsin A can be found in various databases .

properties

IUPAC Name

(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHHURKGTUZHU-QWMXJGQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156638
Record name Ampelopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ampelopsin A

CAS RN

130608-11-6
Record name Ampelopsin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130608116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampelopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
595
Citations
Y Hong, YH Choi, YE Han, SJ Oh, A Lee, B Lee… - Antioxidants, 2021 - mdpi.com
… Chronic administration of ampelopsin A into the brain … Studies of mice’s hippocampi showed that the response of ampelopsin A … In conclusion, the central administration of ampelopsin A …
Number of citations: 7 www.mdpi.com
DY Liu, JT Ye, WH Yang, J Yan, CH Zeng… - BIOMEDICAL AND …, 2004 - besjournal.com
Objective To investigate the anti-HIV effects of ampelopsin and its interaction with HIV-1 coreceptor CXCR4. Methods Through anti-virus experiments in vitro, the inhibitory effect of …
Number of citations: 44 www.besjournal.com
Y Li, Y Zhou, M Wang, X Lin, Y Zhang… - Biological and …, 2021 - jstage.jst.go.jp
Ampelopsin, a flavonoid with a wide variety of biological activities, has been proposed to be a potent antitumor agent. However, the mechanism by which Ampelopsin shows anti-breast …
Number of citations: 16 www.jstage.jst.go.jp
T Matsumoto, S Tahara - Journal of the Agricultural Chemical Society of …, 2001 - agris.fao.org
To measure the antifungal potency of plant secondary metabolites, we did an antifungal test using Cladosporium herbarum as a test fungus and minute extracts of some plants. This test …
Number of citations: 55 agris.fao.org
Y Takaya, NNT Puspaningsih… - Chemistry of Natural …, 2017 - repository.unair.ac.id
… Previous studies have identified stilbene oligomers from Dryobalanops oblongifolia Dyer, namely (–)-ampelopsin A, a compound of dimer stilbenoid, and two compounds of trimer …
Number of citations: 4 repository.unair.ac.id
S Qi, Y Xin, Y Guo, Y Diao, X Kou, L Luo… - International …, 2012 - Elsevier
Ampelopsin (AMP), a plant flavonoid, has potent anti-inflammatory properties in vitro and in vivo. The molecular mechanisms of ampelopsin on pharmacological and biochemical …
Number of citations: 215 www.sciencedirect.com
F Yang, Y Yang, W Zeng - Natural Product Communications, 2020 - journals.sagepub.com
Malignant melanoma is one of the most aggressive skin cancers, having a very high mortality rate. However, its effective treatment is not clear. Ampelopsin, a plant flavonoid, has been …
Number of citations: 3 journals.sagepub.com
F Reniero, M Rudolph, A Angioni, A Bernreuther… - Vitis, 1996 - openpub.fmach.it
… The second, hopeaphenol, can be regarded as a dimer of ampelopsin A; its presence in … The 2 stilbenoids reported here (Figure), ampelopsin A (1) and hopeaphenol (2), can be …
Number of citations: 46 openpub.fmach.it
X Kou, K Shen, Y An, S Qi, WX Dai… - Phytotherapy …, 2012 - Wiley Online Library
Oxidative stress plays an important role in neurodegenerative disorders. Ampelopsin, a flavonoid abundant in Rattan tea (Ampelopsis grossedentata), is a potent antioxidant and its …
Number of citations: 62 onlinelibrary.wiley.com
X Kou, N Chen - Food Science and Human Wellness, 2012 - Elsevier
Rattan tea, made from the leaves of Ampelopsis grossedentata, may potentially perform multiple pharmacological roles, including anti-bacterial, anti-cancer, antioxidant, …
Number of citations: 66 www.sciencedirect.com

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